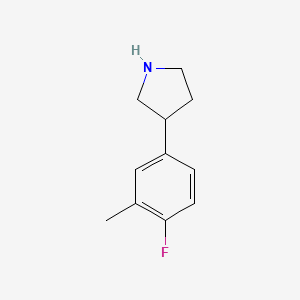

3-(4-Fluoro-3-methylphenyl)pyrrolidine

Description

Contextual Significance of Fluorinated Pyrrolidine (B122466) Scaffolds in Organic Chemistry and Chemical Biology

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone in drug discovery and organic synthesis. nih.govwikipedia.org Its prevalence is due to several advantageous features: the sp³-hybridized carbons provide a three-dimensional structure that can effectively explore pharmacological space, and the nitrogen atom can act as a hydrogen bond acceptor or a point for further functionalization. nih.gov This scaffold is present in numerous natural alkaloids, such as nicotine, and is a core component of many approved pharmaceuticals. nih.govwikipedia.org

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry. nih.gov Fluorine substitution can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. rsc.org Furthermore, the high electronegativity of fluorine can influence the acidity/basicity (pKa) of nearby functional groups and create favorable interactions with protein targets. nih.govresearchgate.net

Consequently, the combination of these two components into fluorinated pyrrolidine scaffolds creates a class of compounds with tremendous potential in drug discovery. cphi-online.com These scaffolds merge the structural advantages of the pyrrolidine ring with the property-modulating effects of fluorine, making them highly sought-after building blocks for developing new therapeutic agents. cphi-online.com Research has shown that fluorinated pyrrolidine derivatives are explored as androgen receptor antagonists, anticonvulsants, and agents for treating central nervous system diseases. nih.govnih.gov

Overview of Strategic Research Directions for Fluorinated Heterocyclic Systems

The field of fluorinated heterocyclic chemistry is dynamic, with research continually pushing the boundaries of synthesis and application. tandfonline.comgoogle.com A primary strategic direction is the development of novel, efficient, and regioselective fluorination methods. rsc.org While traditional methods exist, they can be harsh or require specialized reagents. Current research focuses on milder techniques, including late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at the final steps of a synthetic sequence. rsc.org

Another major research thrust is the design and synthesis of novel fluorinated building blocks. google.com Instead of direct fluorination, chemists often utilize small, pre-fluorinated synthons that can be incorporated into larger molecules. nuph.edu.ua This approach simplifies the synthesis of complex fluorinated targets. The development of polyfluoroalkyl-substituted pyrroles, for example, serves as a pathway to creating fluorinated pyrrolidine-containing alkaloids. nuph.edu.ua

Furthermore, there is a growing interest in understanding the environmental and toxicological profiles of fluorinated compounds. tandfonline.com As more fluorinated pharmaceuticals enter the market, researchers are focusing on their fate in the environment and developing methods for their detection and removal from water sources. tandfonline.com This represents a crucial step towards the sustainable development of the fluorinated drug industry. tandfonline.com Cycloaddition reactions, such as [3+2] cycloadditions, are also being extensively explored as a stereocontrolled method for constructing fluorinated heterocyclic rings, including pyrrolidines. researchgate.netnih.gov

Academic Research Focus: Methodological and Theoretical Investigations of 3-(4-Fluoro-3-methylphenyl)pyrrolidine

While the broader class of fluorinated pyrrolidines is of significant interest, specific academic and peer-reviewed research focusing explicitly on the synthesis and theoretical aspects of this compound is not extensively documented in publicly available literature. However, the academic approach to such a molecule can be understood by examining research on structurally related compounds.

Methodological investigations would primarily concern its synthesis. The construction of 3-arylpyrrolidines is a well-established area of organic synthesis. Common strategies include the 1,3-dipolar cycloaddition of azomethine ylides with appropriate alkenes, transition-metal-catalyzed cross-coupling reactions, or the multi-step functionalization of pre-existing pyrrolidine rings derived from precursors like proline. researchgate.netnih.govresearchgate.net For this specific target, a synthesis might involve the coupling of a 4-fluoro-3-methylphenyl-containing unit with a pyrrolidine precursor.

Theoretical investigations of molecules like this compound would likely involve computational chemistry to predict its properties. nih.gov Density Functional Theory (DFT) calculations could be employed to determine the molecule's stable conformations, electronic structure, and reactivity. nih.gov Such studies can provide insights into the reaction mechanisms for its synthesis and help predict how it might interact with biological targets. nih.gov For example, computational models are used to study the tautomerism and reaction pathways of substituted pyrrolidinones, which are structurally related. nih.gov

Below is a table of computed properties for the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 181.23 g/mol |

| Topological Polar Surface Area | 12.0 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

3-(4-fluoro-3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

IGGZRTMMHFXDFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCNC2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 4 Fluoro 3 Methylphenyl Pyrrolidine

Established Pyrrolidine (B122466) Ring Construction Strategies

The formation of the pyrrolidine ring is the cornerstone of the synthesis. Several robust methods have been developed, each offering distinct advantages in terms of precursor availability, reaction conditions, and control over stereochemistry.

Nucleophilic Substitution Approaches for Ring Closure and Derivatization

Nucleophilic substitution reactions represent a classical and straightforward approach to forming the pyrrolidine ring. These methods typically involve the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group. For the synthesis of a 3-arylpyrrolidine, this strategy would involve an acyclic compound where the aryl moiety is already attached to the carbon backbone.

One common pathway is the reaction of a primary amine with a 1,4-difunctionalized butane (B89635) derivative, such as a 1,4-dihalide or 1,4-diol. thieme-connect.com The amine performs a double nucleophilic substitution, leading to the formation of the N-substituted pyrrolidine ring. To generate the specific target compound, 4-amino-2-(4-fluoro-3-methylphenyl)butan-1-ol could undergo an intramolecular cyclization, or alternatively, 4-fluoro-3-methylaniline (B1294958) could be reacted with a suitably activated 1,4-butanediol (B3395766) derivative. Another approach involves the ring closure of activated oximes, where a nucleophilic attack by a stabilized enolate on an activated oxime nitrogen leads to a pyrroline, which can be subsequently reduced to the corresponding pyrrolidine. rsc.org

These methods are often characterized by their reliability and the use of readily available starting materials. However, they can sometimes require harsh reaction conditions. bohrium.com

Reductive Amination Protocols in Pyrrolidine Synthesis

Reductive amination is a highly efficient and widely used method for synthesizing amines, including cyclic structures like pyrrolidines. nih.govstackexchange.com This strategy typically involves the reaction of a dicarbonyl compound with an amine source, which forms an intermediate imine or enamine that is then reduced in situ to yield the saturated heterocycle.

For the synthesis of 3-(4-Fluoro-3-methylphenyl)pyrrolidine, a suitable precursor would be a 1,4-dicarbonyl compound like (4-fluoro-3-methylphenyl)succinaldehyde. Reaction of this diketone with ammonia (B1221849) or an ammonia equivalent (e.g., ammonium (B1175870) chloride) would lead to the formation of a cyclic imine (a pyrroline), which is then reduced to the final pyrrolidine product using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. thieme-connect.comstackexchange.com Modern protocols often employ catalytic transfer hydrogenation, for instance, using an iridium catalyst, which allows for mild reaction conditions. nih.gov This approach is versatile, often high-yielding, and produces water as the only significant byproduct. nih.gov

| Method | Precursors | Key Transformation | Advantages |

| Nucleophilic Substitution | 1,4-dihalobutane and amine; Amino-alcohol | Intramolecular or intermolecular cyclization | Direct, classical approach |

| Reductive Amination | 1,4-dicarbonyl compound and amine source | Imine/enamine formation and subsequent reduction | High efficiency, atom economy |

Multi-component Reaction Architectures for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like substituted pyrrolidines in a single step from three or more starting materials. researchgate.nettandfonline.com This approach is advantageous due to its high atom and step economy, which reduces waste and simplifies synthetic procedures. researchgate.net

Many MCRs for pyrrolidine synthesis are based on 1,3-dipolar cycloaddition reactions involving in situ generated azomethine ylides. tandfonline.com A potential MCR route to this compound could involve the reaction of an aldehyde (4-fluoro-3-methylbenzaldehyde), an amino acid (such as sarcosine), and a dipolarophile. tandfonline.com These components would react in a one-pot process to assemble the highly substituted pyrrolidine ring. The versatility of MCRs allows for the creation of diverse molecular libraries by simply varying the starting components. researchgate.netnih.gov

1,3-Dipolar Cycloaddition Reactions for Five-membered Ring Formation

The 1,3-dipolar cycloaddition is one of the most powerful and versatile methods for constructing five-membered rings, including the pyrrolidine scaffold. rsc.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, which is usually an alkene or alkyne. wikipedia.orgnih.gov

To construct the this compound skeleton, an azomethine ylide could be reacted with an alkene dipolarophile. For instance, an azomethine ylide generated from the condensation of an α-amino acid with an aldehyde could react with a styrene (B11656) derivative like 1-fluoro-2-methyl-4-vinylbenzene. A key advantage of this method is the high degree of stereocontrol that can be achieved, particularly in asymmetric variants using chiral catalysts, allowing for the synthesis of specific enantiomers. rsc.orgnih.govacs.org The reaction is highly convergent and allows for the rapid assembly of complex pyrrolidine structures. mdpi.comacs.orgnih.gov

| Strategy | Key Intermediates/Reactants | Reaction Type | Key Features |

| Multi-component Reactions | Aldehyde, amino acid, alkene | One-pot, multiple bond formations | High efficiency, step economy |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, dipolarophile (alkene) | [3+2] Cycloaddition | High stereocontrol, versatility |

Regioselective and Stereoselective Functionalization Techniques

While the primary construction of the pyrrolidine ring is crucial, methods for the specific placement of functional groups, such as fluorine, are equally important. These techniques can be used to introduce substituents onto a pre-existing molecular framework.

Bromofluorination and Subsequent Transformations for Fluorine Incorporation

The incorporation of fluorine into organic molecules can profoundly modify their physical and biological properties. nih.gov While it is often more common to start a synthesis with a commercially available fluorinated building block, it is also possible to introduce a fluorine atom onto an aromatic ring at a later stage. However, direct regioselective fluorination of aromatic C-H bonds can be challenging. rsc.orgnumberanalytics.com

An alternative strategy for fluorine incorporation is halofluorination, such as bromofluorination, of an unsaturated precursor. nih.gov This reaction typically proceeds by the electrophilic addition of a bromine source (e.g., N-bromosuccinimide, NBS) to an alkene, forming a cyclic bromonium ion intermediate. This intermediate is then opened by a nucleophilic fluoride (B91410) source (such as a hydrogen fluoride-base complex), leading to a vicinal bromo-fluoro compound. nih.gov The regioselectivity of this reaction often follows Markovnikov's rule. nih.gov

In the context of synthesizing the target molecule, a hypothetical route could involve the bromofluorination of a precursor like 3-(3-methylphenyl)-1-pyrroline. Subsequent transformations, such as dehydrobromination to introduce unsaturation followed by controlled reduction or other functional group manipulations, could potentially lead to the desired product. More directly, electrophilic aromatic substitution on a 3-(3-methylphenyl)pyrrolidine (B3022911) precursor could be envisioned, although controlling the regioselectivity to obtain the specific 4-fluoro isomer would be a significant challenge requiring carefully chosen reagents and conditions. numberanalytics.com

| Reagent Type | Example(s) | Function |

| Bromine Source | N-bromosuccinimide (NBS) | Provides electrophilic bromine |

| Fluoride Source | DMPU/HF, Et₃N/3HF | Provides nucleophilic fluoride |

Asymmetric Synthesis Methodologies for Chiral Pyrrolidines

The creation of chiral pyrrolidines, such as this compound, in an enantiomerically pure form is a key challenge in organic synthesis. Several advanced asymmetric methodologies have been developed to control stereochemistry effectively. These methods are crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

One prominent strategy is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This method constructs the five-membered pyrrolidine ring with high stereocontrol. The catalytic cycle is believed to involve a zwitterionic palladium-TMM intermediate. The choice of chiral phosphoramidite (B1245037) ligands is critical in this process, as they are responsible for inducing enantioselectivity during the nucleophilic addition, which is considered the enantiodiscriminating step. nih.gov

Organocatalysis offers another powerful avenue for the asymmetric synthesis of substituted pyrrolidines. For instance, organocatalytic asymmetric cascade reactions can be employed to create highly substituted pyrrolidines that feature a stereogenic quaternary center at the 3-position. rsc.org These reactions often utilize bifunctional catalysts, such as those derived from cinchona alkaloids, to achieve high enantio- and diastereoselectivity. rsc.org Furthermore, asymmetric Michael addition reactions, a cornerstone of organocatalysis, can be used to synthesize pyrrolidine precursors with high enantiomeric excess. rsc.org

1,3-Dipolar cycloadditions involving azomethine ylides and dipolarophiles are a classic and effective method for pyrrolidine synthesis. acs.org The diastereoselective version of this reaction can introduce chiral information from either the dipolar precursor or the dipolarophile, allowing for the synthesis of densely substituted proline derivatives with multiple stereogenic centers. The use of chiral auxiliaries, like the N-tert-butanesulfinyl group, can effectively control the stereochemical outcome of the cycloaddition. acs.org

More recent innovations include the asymmetric 'clip-cycle' synthesis , which utilizes a chiral phosphoric acid to catalyze an intramolecular aza-Michael cyclization. This method 'clips' together a N-protected bis-homoallylic amine with a thioacrylate to form an activated alkene, which then undergoes cyclization to yield enantioenriched pyrrolidines. whiterose.ac.uk This strategy is notable for directly producing substituted pyrrolidine products with high enantiomeric excesses. whiterose.ac.uk

The table below summarizes key features of these asymmetric methodologies applicable to the synthesis of chiral 3-arylpyrrolidines.

| Methodology | Catalyst/Reagent Type | Key Transformation | Stereocontrol Element |

| Palladium-Catalyzed Cycloaddition | Palladium complex with chiral phosphoramidite ligand | [3+2] Cycloaddition of TMM and imine | Chiral Ligand |

| Organocatalysis | Chiral organic molecules (e.g., Cinchona alkaloids) | Asymmetric cascade reactions (e.g., Michael addition) | Chiral Catalyst |

| 1,3-Dipolar Cycloaddition | Metal catalysts (e.g., Ag2CO3) or thermal | Cycloaddition of azomethine ylide and alkene | Chiral Auxiliary or Catalyst |

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | Chiral Catalyst |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and stereoselectivity in the synthesis of chiral pyrrolidines requires careful optimization of reaction parameters. For catalytic asymmetric reactions, factors such as the choice of catalyst, ligand, solvent, temperature, and reaction time are paramount.

In palladium-catalyzed [3+2] cycloadditions, the ligand's structure has a profound impact on enantioselectivity. A screening of various phosphoramidite ligands demonstrated that subtle changes in the ligand's chiral backbone or substituent groups could significantly alter the enantiomeric excess (ee) of the pyrrolidine product. nih.gov For example, transitioning from a phenyl-substituted ligand to a more sterically bulky 2-naphthyl-substituted ligand can lead to a notable increase in ee. nih.gov

Solvent choice also plays a critical role. In many organocatalytic reactions, the polarity and coordinating ability of the solvent can influence the stability of transition states and, consequently, the stereochemical outcome. nih.gov Temperature is another key variable; asymmetric reactions are often conducted at low temperatures to enhance selectivity by maximizing the energetic difference between diastereomeric transition states.

The following table illustrates the effect of ligand modification on enantioselectivity in a model palladium-catalyzed cycloaddition reaction. nih.gov

| Ligand | Chiral Backbone | Substituent | Conversion (%) | Enantiomeric Excess (ee, %) |

| L8 | Pyrrolidine | Phenyl | 73 | 35 |

| L9 | Pyrrolidine | 2-Naphthyl | -- | 56 |

| L11 | Pyrrolidine | 1-Naphthyl | -- | 73 |

| L12 | Pyrrolidine | Bis-2-Naphthyl | 76 | 84 |

| L13 | Azetidine | Phenyl | -- | -- |

As shown, systematic modification of the ligand structure, particularly increasing the steric bulk of the aryl substituents (e.g., L12), resulted in significantly improved enantioselectivity. nih.gov

Derivatization Strategies for the 4-Fluoro-3-methylphenyl Moiety

The 4-fluoro-3-methylphenyl group of the target compound offers multiple sites for derivatization, allowing for the generation of analogs with potentially modified biological activities. These strategies primarily focus on transforming the aromatic ring.

A key intermediate for such derivatization is 4-fluoro-3-methylphenylboronic acid. thermofisher.comchemimpex.com This compound is a versatile reagent widely used in Suzuki-Miyaura cross-coupling reactions. chemimpex.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the phenyl ring, typically at the position of the boronic acid.

Functionalization of the Phenyl Ring for Analog Generation

Beyond cross-coupling reactions with pre-functionalized intermediates like boronic acids, direct C-H activation is a powerful and increasingly utilized strategy for analog generation. youtube.com This approach involves the selective cleavage of a carbon-hydrogen bond on the aromatic ring and its replacement with a new functional group, offering a more atom-economical route to derivatives. youtube.com

For the 4-fluoro-3-methylphenyl moiety, C-H activation can be directed by existing substituents or by an external directing group. Transition metal catalysts, particularly those based on palladium, rhodium, or first-row transition metals like manganese and cobalt, are often employed. researchgate.netutexas.edu The regioselectivity of C-H functionalization is a critical challenge. The electronic properties of the fluorine (electron-withdrawing) and methyl (electron-donating) substituents, along with steric factors, will influence the position of activation on the phenyl ring. For instance, C-H activation can be guided by electrostatic interactions, where catalyst systems are designed to target specific C-H bonds based on their electronic environment. researchgate.net

Potential functionalization reactions via C-H activation include:

Arylation: Introducing new aryl or heteroaryl groups.

Alkylation/Alkenylation: Attaching alkyl or vinyl chains.

Acylation: Introducing ketone functionalities.

Amination: Forming new C-N bonds. youtube.com

These methods provide a robust toolkit for systematically modifying the phenyl ring of this compound to explore structure-activity relationships.

Development of Novel Synthetic Routes to Access the Target Compound

The development of novel synthetic routes aims to improve upon existing methods by increasing efficiency, reducing step counts, enhancing stereocontrol, and utilizing more sustainable reagents. cognitoedu.org For a molecule like this compound, several modern strategies represent significant advancements over classical multi-step syntheses.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tandfonline.com The development of an MCR to construct the 3-arylpyrrolidine core would be a highly attractive and convergent approach, significantly reducing the synthetic effort compared to linear sequences. tandfonline.com

Catalytic C-H arylation/cyclization cascades represent another innovative route. nih.gov A practical two-step synthesis for α-arylpyrrolidines has been reported, which combines a Suzuki-Miyaura cross-coupling with an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov Adapting such a strategy could provide a concise and highly stereoselective pathway to the target compound.

The aforementioned 'clip-cycle' methodology also constitutes a novel approach. whiterose.ac.uk Its use of organocatalysis and a convergent fragment-coupling strategy offers a streamlined synthesis of highly functionalized and enantioenriched pyrrolidines, avoiding pyrophoric reagents and cryogenic temperatures often associated with traditional methods like asymmetric lithiation. whiterose.ac.uk These modern synthetic routes offer powerful and efficient alternatives for accessing complex chiral pyrrolidines.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. A multi-faceted NMR approach, including 1H, 13C, 19F, and two-dimensional techniques, provides a complete picture of the atomic arrangement within the 3-(4-Fluoro-3-methylphenyl)pyrrolidine molecule.

High-Resolution Proton (1H) NMR Spectroscopy for Aromatic and Aliphatic Resonance Assignments

High-resolution 1H NMR spectroscopy allows for the identification and assignment of all proton environments in the molecule. The spectrum is anticipated to show distinct regions for the aromatic protons of the 4-fluoro-3-methylphenyl group and the aliphatic protons of the pyrrolidine (B122466) ring.

Aromatic Region: The protons on the phenyl ring are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine atom would likely appear as a triplet, while the other two aromatic protons would present as multiplets.

Aliphatic Region: The seven protons on the pyrrolidine ring would resonate in the upfield region of the spectrum. The methine proton at the C3 position, being adjacent to the aromatic ring, would be expected at a downfield chemical shift compared to the other pyrrolidine protons. The methylene (B1212753) protons at the C2, C4, and C5 positions would likely show complex multiplets due to diastereotopicity and spin-spin coupling. The N-H proton of the pyrrolidine ring would typically appear as a broad singlet.

Methyl Group: The methyl protons on the phenyl ring would present as a singlet in the aliphatic region.

Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.0 - 7.3 | m | - |

| Aromatic H | 6.9 - 7.1 | t | J(H,F), J(H,H) |

| Pyrrolidine CH (C3) | 3.3 - 3.6 | m | - |

| Pyrrolidine CH2 (C2, C5) | 2.9 - 3.4 | m | - |

| Pyrrolidine CH2 (C4) | 1.8 - 2.2 | m | - |

| Pyrrolidine NH | 1.5 - 2.5 | br s | - |

| Methyl CH3 | 2.2 - 2.4 | s | - |

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Analysis

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Aliphatic Carbons: Four signals are anticipated for the pyrrolidine ring carbons. The chemical shifts of these carbons will be influenced by their proximity to the nitrogen atom and the phenyl substituent.

Methyl Carbon: A single signal in the upfield region will correspond to the methyl carbon.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C (C-CH3) | 125 - 130 (d, JCF) |

| Aromatic C | 115 - 135 |

| Pyrrolidine C3 | 40 - 45 |

| Pyrrolidine C2, C5 | 45 - 55 |

| Pyrrolidine C4 | 30 - 35 |

| Methyl C | 15 - 20 |

Fluorine (19F) NMR Spectroscopy for Fluorine Environment Characterization

19F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the 19F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the 1H and 13C signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, allowing for the tracing of connectivity within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the 1H and 13C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the pyrrolidine ring and the phenyl group, and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated to form the [M+H]+ ion. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would provide valuable structural information through the analysis of its fragmentation pattern. Common fragmentation pathways for related structures often involve the cleavage of bonds within the pyrrolidine ring or the loss of small neutral molecules.

Table 3: Predicted ESI-MS Data for this compound (Note: These are predicted values.)

| Ion | Predicted m/z |

| [M+H]+ | 194.1238 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It is routinely used to assess the purity of synthetic intermediates and final products like this compound. The gas chromatograph separates the compound from any impurities, such as starting materials, solvents, or by-products, based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the pyrrolidine ring and the loss of substituents from the phenyl ring. The identification of impurities is achieved by comparing their mass spectra against spectral libraries or by interpreting their fragmentation patterns. hmdb.ca The relative peak area of the main compound in the total ion chromatogram (TIC) provides a quantitative measure of its purity.

Table 1: Predicted GC-MS Fragmentation Data for this compound This is a predicted table based on common fragmentation patterns for aryl-pyrrolidines.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 179 | [C₁₁H₁₄FN]⁺ (Molecular Ion) | Parent Molecule |

| 150 | [M - C₂H₅]⁺ | Loss of an ethyl group from the pyrrolidine ring |

| 123 | [C₈H₈F]⁺ | Fluoromethylphenyl fragment |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm). researchgate.net This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₁H₁₄FN), HRMS analysis would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the theoretically calculated mass. This confirmation is a standard requirement for the structural verification of newly synthesized compounds. researchgate.netnih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FN |

| Calculated Exact Mass of [M+H]⁺ | 180.11830 u |

| Typical Experimental Mass Accuracy | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. researchgate.net It is particularly useful for analyzing complex mixtures, such as reaction monitoring samples or biological matrices. fda.gov The liquid chromatograph separates components based on their affinity for the stationary and mobile phases, after which the mass spectrometer provides detection and structural information.

In the context of this compound, LC-MS, particularly using a tandem mass spectrometer (LC-MS/MS), would be employed to monitor the progress of its synthesis or to quantify it in a complex environment. shimadzu.com Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be optimized for the compound. The high sensitivity and selectivity of LC-MS/MS make it the method of choice for trace-level analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features. utdallas.edu The N-H stretch of the secondary amine in the pyrrolidine ring, C-H stretches for both the aromatic and aliphatic portions, C-N stretching, and the C-F stretch from the fluorinated phenyl group would all be expected at their typical frequencies. The absence of unexpected peaks, such as a carbonyl (C=O) stretch, would also serve to confirm the purity and identity of the structure. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound This is a predicted table based on standard IR correlation data.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 3000 - 3100 | Aromatic C-H Stretch | Phenyl Ring |

| 2850 - 2960 | Aliphatic C-H Stretch | Pyrrolidine Ring & Methyl Group |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1150 - 1350 | C-N Stretch | Amine |

| 1000 - 1100 | C-F Stretch | Aryl Fluoride (B91410) |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform this analysis, a high-quality single crystal of a salt form of this compound (e.g., the hydrochloride salt) would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed electron density map from which the positions of all non-hydrogen atoms can be determined with high precision.

For this compound, which is chiral, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (R or S) at the C3 position. Furthermore, it reveals the preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the rotational orientation of the 4-fluoro-3-methylphenyl group relative to the pyrrolidine ring in the solid state.

Table 4: Representative Crystallographic Data Parameters This is a hypothetical table illustrating typical data obtained from a single-crystal X-ray diffraction experiment for a compound of this class.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) | e.g., a = 5.9 Å, b = 10.9 Å, c = 14.8 Å |

| Unit Cell Angles (α, β, γ) | e.g., α = 90°, β = 98.6°, γ = 90° |

| Volume (V) | e.g., 900 ų |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | < 0.05 |

Beyond the structure of a single molecule, crystallographic data provides invaluable insight into how molecules arrange themselves in the crystal lattice. This includes the study of non-covalent intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com For the hydrochloride salt of this compound, strong hydrogen bonds would be expected between the protonated pyrrolidine nitrogen (N-H⁺) and the chloride anion (Cl⁻). Weaker interactions, such as C-H···F or C-H···π interactions, may also play a significant role in stabilizing the crystal packing. Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and crystal morphology. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts within the crystal structure. scirp.org

Advanced Analytical Method Development for Research Applications

Chromatographic Method Development for Purity, Separation, and Isomer Analysisresearchgate.netmdpi.com

Chromatographic techniques are fundamental in the analysis of 3-(4-Fluoro-3-methylphenyl)pyrrolidine, allowing for the assessment of sample purity, the separation of the compound from starting materials and byproducts, and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Optimizationnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like substituted pyrrolidines. nih.govacs.org Method optimization is key to achieving accurate and reproducible results for both purity assessment (achiral) and the separation of enantiomers (chiral).

For general purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.netpensoft.net Optimization involves selecting an appropriate stationary phase, such as a C18 column, and adjusting the mobile phase composition, which often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the mobile phase can be critical for achieving good peak shape and retention for amine-containing compounds.

Since this compound possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, separating its enantiomers is essential for stereoselective research. This is accomplished using chiral HPLC. nih.gov The most common approach involves the use of a chiral stationary phase (CSP). nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral molecules. researchgate.net Method development for chiral separations involves screening different CSPs and optimizing the mobile phase (both normal-phase and reversed-phase modes can be effective) to maximize the resolution between the enantiomeric peaks. researchgate.netmdpi.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Achiral (Purity) Method | Chiral (Enantiomeric Separation) Method |

| Column | C18, 150 x 4.6 mm, 5 µm | Chiralpak® IA (amylose-based CSP), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (50:50 v/v) | Hexane:Ethanol with 0.1% Diethylamine (80:20 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) Method Developmentmdpi.comlongdom.org

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net For pyrrolidine derivatives, GC-MS can provide information on purity, identify impurities, and offer structural confirmation through mass spectral fragmentation patterns. researchgate.netmdpi.com

Method development for the GC analysis of this compound involves selecting a suitable capillary column, typically one with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., Rxi®-5Sil MS). mdpi.com The oven temperature program is optimized to ensure adequate separation of the analyte from any solvent peaks and impurities, without causing thermal degradation. mdpi.com A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher final temperature to elute all components. mdpi.com

Derivatization, such as acetylation, can sometimes be employed to improve the chromatographic properties of pyrrolidines, although it is often not necessary for GC-MS analysis. nih.govacs.org The mass spectrometer provides crucial data for identification, with the electron ionization (EI) mass spectrum showing a characteristic fragmentation pattern for the molecule.

Table 2: Representative GC-MS Parameters for Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temp. | 260 °C |

| Injection Mode | Splitless, 1 µL |

| Oven Program | 100 °C (hold 2 min), then 20 °C/min to 280 °C (hold 5 min) |

| MS Source Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Thin-Layer Chromatography (TLC) as a Rapid Screening Toolresearchgate.net

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for preliminary analysis. longdom.orgnih.gov It is highly effective for monitoring the progress of chemical reactions, screening for the presence of the target compound in various fractions, and getting a preliminary assessment of purity. longdom.org

For this compound, a typical TLC system would use a silica (B1680970) gel plate as the stationary phase. nih.gov The mobile phase, or eluent, is a mixture of solvents optimized to achieve a good separation, resulting in a retention factor (Rf) value ideally between 0.3 and 0.7. A common mobile phase for amine compounds might consist of a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol), often with a small amount of a basic additive (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) to prevent peak tailing.

Visualization of the spots on the TLC plate is achieved through various methods. As an aromatic compound, this compound can often be visualized under UV light (254 nm) on plates containing a fluorescent indicator. epfl.ch Additionally, chemical staining reagents can be used, such as iodine vapor or a ninhydrin (B49086) solution, which react with the amine functionality to produce colored spots. epfl.ch

Development of Robust Analytical Protocols for Research Sample Characterizationlongdom.orgmdpi.com

A robust analytical protocol for the complete characterization of a research sample of this compound integrates multiple analytical techniques to confirm its identity, structure, and purity. Such a protocol ensures the quality and reliability of the material for subsequent research applications.

The characterization workflow typically begins with chromatographic analysis. RP-HPLC is used to determine the chemical purity of the sample, quantifying the main peak area relative to any impurities. ipb.pt Concurrently, GC-MS analysis can confirm the molecular weight of the compound via its molecular ion peak and provide a fragmentation pattern that serves as a fingerprint for the structure. mdpi.com

Unambiguous structural elucidation is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

¹H NMR provides information on the number and connectivity of protons in the molecule.

¹³C NMR identifies the different carbon environments.

For a fluorinated compound like this, ¹⁹F NMR is exceptionally informative, providing a distinct signal for the fluorine atom and showing couplings to nearby protons and carbons, which helps confirm its position on the aromatic ring. rsc.orgnih.gov

Combining these techniques provides a comprehensive characterization package: HPLC confirms purity, GC-MS confirms molecular weight and fragmentation, and multi-nuclear NMR confirms the precise chemical structure.

Methodologies for Forensic and Research Identification of Related Compoundsresearchgate.netlongdom.orgepfl.chnih.govrsc.org

The identification of this compound and related novel psychoactive substances (NPS) in forensic and research settings relies heavily on mass spectrometry-based methods. mdpi.com Given that many NPS are derivatives of known structures, the goal is to precisely determine the molecular formula and identify the specific isomeric form.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique in forensic laboratories. A seized sample is analyzed to obtain a retention time and an electron ionization (EI) mass spectrum. The fragmentation pattern is key to identification. For this compound, expected fragments would arise from the cleavage of the bond between the phenyl and pyrrolidine rings, generating ions corresponding to the substituted phenyl moiety and the pyrrolidine ring itself. The mass spectrum can be compared against a spectral library if a reference standard is available.

For novel compounds where no reference standard exists, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., UHPLC-QTOF-MS), is indispensable. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental composition and molecular formula. This helps to distinguish the compound from other substances with the same nominal mass but different chemical formulas. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to study its substructures.

Future Research Directions and Methodological Challenges

Innovations in Stereoselective Synthesis of Complex Fluorinated Pyrrolidine (B122466) Structures

The precise control of stereochemistry is paramount in modern drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The development of novel stereoselective methods for synthesizing complex fluorinated pyrrolidines, including 3-(4-fluoro-3-methylphenyl)pyrrolidine, is a critical research frontier.

Current industrial approaches for producing enantioenriched α-arylpyrrolidines often rely on chiral pool synthesis starting from natural amino acids like proline. nih.gov However, these methods can be limiting. The future lies in more versatile catalytic asymmetric methods that can accommodate a wider range of substrates and provide access to diverse molecular architectures. nih.govnih.gov One promising strategy is the enantioselective copper-catalyzed intramolecular hydroamination, which has been shown to be effective for preparing α-arylpyrrolidines with high levels of enantiomeric purity under mild conditions. nih.govnih.gov Another avenue involves organocatalytic asymmetric cascade reactions, which can construct highly substituted pyrrolidine rings with quaternary stereocenters at the 3-position. rsc.org

Future innovations will likely focus on the following areas:

Novel Catalyst Development: Designing new chiral ligands for transition metals (e.g., rhodium, copper, palladium) and developing more efficient organocatalysts to improve enantioselectivity and diastereoselectivity in the synthesis of 3-arylpyrrolidines. nih.govorganic-chemistry.org

Fluorine-Specific Methodologies: Creating synthetic methods that are tolerant of or specifically designed for fluorinated substrates. This includes electrophilic fluorocyclization, which can generate molecular complexity rapidly, and late-stage deoxyfluorination techniques. beilstein-journals.orgnih.gov

Multi-Component Reactions: Expanding the scope of one-pot, multi-component reactions that can assemble the complex pyrrolidine core in a single, efficient step, thereby reducing waste and improving atom economy. rsc.org

Enantioselective C-H Functionalization: Exploring direct C-H activation and functionalization of the pyrrolidine ring to introduce the fluorinated aryl group stereoselectively, bypassing the need for pre-functionalized starting materials.

These advancements will be crucial for building libraries of structurally diverse fluorinated pyrrolidine derivatives for biological screening and drug development. nih.gov

Advancements in Hybrid Computational-Experimental Approaches for Reaction Design

The integration of computational chemistry with experimental synthesis is revolutionizing how chemical reactions are designed and optimized. For a target molecule like this compound, these hybrid approaches can significantly accelerate the development of efficient and robust synthetic routes.

Machine learning (ML) and artificial intelligence (AI) are at the forefront of this transformation. beilstein-journals.org ML models, trained on vast databases of chemical reactions, can predict reaction outcomes, suggest optimal reaction conditions (catalysts, solvents, temperatures), and even propose novel synthetic pathways. beilstein-journals.orgacs.orgucla.edu For instance, machine learning has been successfully used to navigate the complex reaction landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.orgucla.edu

Key advancements in this area include:

Predictive Modeling: Using global models to suggest general conditions for new reactions and local models to fine-tune parameters for a specific reaction family to improve yield and selectivity. beilstein-journals.org

Mechanism Elucidation: Employing Density Functional Theory (DFT) calculations to investigate reaction mechanisms, understand transition states, and rationalize the observed stereoselectivity. nih.gov This theoretical insight can guide the rational design of better catalysts and reaction conditions.

Active Learning: Implementing active learning procedures where the computational model suggests experiments to perform, and the results of those experiments are used to retrain and improve the model in an iterative cycle. This approach can efficiently explore complex reaction spaces. aip.org

Generative Models: Utilizing deep generative models, such as variational autoencoders, to propose entirely new catalyst structures or synthetic intermediates that might not be intuitively obvious to a human chemist. nih.gov

The table below summarizes the application of various computational tools in the design of synthetic reactions.

| Computational Tool | Application in Reaction Design | Potential Impact on Synthesizing this compound |

| Machine Learning (ML) | Predicts reaction yields, identifies optimal catalysts and solvents, suggests synthetic routes. beilstein-journals.orgacs.org | Accelerates optimization of coupling reactions; predicts side products. |

| Density Functional Theory (DFT) | Elucidates reaction mechanisms, calculates transition state energies, explains stereochemical outcomes. nih.gov | Provides insight into the role of the fluorine and methyl groups in directing the reaction; aids in rational catalyst design. |

| Active Learning Algorithms | Guides experimental design by selecting the most informative experiments to run next, reducing the total number of experiments needed. aip.org | Efficiently maps the reaction space to find the highest-yielding and most selective conditions. |

| Retrosynthesis Software | Proposes synthetic pathways for a target molecule by breaking it down into simpler, commercially available precursors. beilstein-journals.org | Generates multiple potential synthetic routes for evaluation and experimental validation. |

By combining the predictive power of computational models with high-throughput experimentation, researchers can overcome synthetic challenges more rapidly and with fewer resources.

Exploration of Novel Synthetic Pathways for Sustainable Production

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of fine chemicals and pharmaceutical intermediates like this compound is a key area for the application of green chemistry principles. ontosight.ainih.gov

Future research will prioritize the development of novel synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. Key strategies include:

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis. researchgate.net Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. beilstein-journals.org The synthesis of substituted pyrrolidines has been successfully demonstrated in flow systems, often integrating multiple reaction and purification steps into a single, automated sequence. vapourtec.comcam.ac.uk

Biocatalysis: Harnessing the power of enzymes to catalyze chemical transformations with high selectivity and under mild, aqueous conditions. numberanalytics.com Enzymes like laccases and engineered cytochrome P450s can be used for stereoselective synthesis, potentially offering a green alternative to metal-based catalysts. nih.govrsc.org The integration of biocatalysis with other catalytic processes holds significant promise for creating efficient and sustainable synthetic cascades. numberanalytics.com

Green Solvents and Catalyst-Free Conditions: Designing reactions that can be performed in environmentally benign solvents like water or ethanol, or under solvent-free conditions. rsc.orgresearchgate.net Research into catalyst-free, multicomponent reactions, for example, using grinding techniques or microwave assistance, aligns with the goals of reducing chemical waste and energy usage. nih.govresearchgate.net

The following table compares conventional and sustainable approaches for pyrrolidine synthesis.

| Feature | Conventional Batch Synthesis | Sustainable/Green Synthesis |

| Solvents | Often uses hazardous or toxic organic solvents. | Employs water, ethanol, or solvent-free conditions. rsc.org |

| Catalysts | May rely on heavy metal catalysts that are toxic and difficult to remove. | Utilizes biocatalysts (enzymes) or catalyst-free methods. ontosight.airsc.org |

| Process | Batch processing, which can be inefficient and difficult to scale. | Continuous flow processing for improved safety, control, and scalability. beilstein-journals.orgworktribe.com |

| Energy | Can require high temperatures and long reaction times. | Often operates at room temperature; microwave-assisted methods can reduce reaction times. nih.govresearchgate.net |

| Waste | Generates significant chemical waste from solvents, reagents, and purification steps. | Minimizes waste through high atom economy, catalyst recycling, and integrated processes. |

The adoption of these sustainable methodologies will be essential for the environmentally responsible production of this compound and other valuable chemical compounds.

Development of Integrated Analytical Platforms for Comprehensive Structural Assessment

Unambiguous structural characterization is a non-negotiable aspect of chemical synthesis, particularly for compounds intended for pharmaceutical applications. The development of integrated analytical platforms is crucial for the comprehensive structural assessment of complex molecules like this compound, ensuring the correct constitution, regiochemistry, and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. ipb.pt Multidimensional NMR experiments are essential for piecing together the molecular framework. numberanalytics.com

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map out the spin systems within the pyrrolidine ring and the methyl-substituted phenyl ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing a clear map of C-H bonds. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the aryl substituent to the correct position (C3) of the pyrrolidine ring. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry of substituents on the chiral pyrrolidine ring. ipb.pt

Given the presence of a fluorine atom, ¹⁹F NMR is another powerful tool. It not only confirms the presence of fluorine but can also provide information about the electronic environment and, through coupling to ¹H and ¹³C, further solidify structural assignments. mdpi.comnumberanalytics.com For chiral molecules, specialized NMR techniques using chiral derivatizing or solvating agents are often used to determine enantiomeric purity. mdpi.com Recently, novel NMR techniques that allow for the direct detection of molecular chirality without the need for chiral additives are emerging, which could streamline this process significantly. theanalyticalscientist.com

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is vital for confirming molecular weight and identifying impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

The table below outlines key analytical techniques and their specific roles in the structural assessment of this compound.

| Analytical Technique | Purpose | Information Provided |

| ¹H and ¹³C NMR | Core structural elucidation. ipb.pt | Chemical environment of protons and carbons; basic connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and regiochemistry. numberanalytics.com | Confirms the 3-substituted pattern and the 4-fluoro-3-methyl arrangement. |

| NOESY/ROESY | Determination of relative stereochemistry. frontiersin.org | Defines the spatial relationship between the H3 proton and other protons on the pyrrolidine ring. |

| ¹⁹F NMR | Fluorine-specific analysis. numberanalytics.com | Confirms the presence and electronic environment of the fluorine atom. |

| Chiral NMR/Chiral Chromatography | Enantiomeric purity determination. mdpi.com | Quantifies the ratio of the two enantiomers in the sample. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation. nih.gov | Provides an exact mass measurement to confirm the elemental composition. |

| X-ray Crystallography | Absolute structure determination. researchgate.net | Provides an unambiguous 3D structure of the molecule in the solid state, confirming connectivity and absolute stereochemistry. |

Future directions will focus on integrating these techniques into automated platforms, combining separation science (like LC) with multiple detectors (MS, NMR) to provide a comprehensive and high-throughput characterization of complex chemical libraries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Fluoro-3-methylphenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to attach the fluorinated aryl group to the pyrrolidine ring. Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Temperature Control : Lower temperatures (0–25°C) to minimize side reactions during ring closure .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or NMR .

Q. How does the fluorine substitution at the 4-position of the phenyl ring influence the compound's physicochemical properties compared to other halogenated analogs?

- Methodological Answer : Fluorine enhances metabolic stability and lipophilicity due to its electronegativity and small atomic radius. Comparative studies with chloro/bromo analogs show:

- Bioavailability : Fluorine increases membrane permeability (logP reduced by ~0.5 compared to Cl/Br analogs) .

- Electronic Effects : The electron-withdrawing fluorine alters π-π stacking interactions, impacting binding affinity to targets like serotonin receptors .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer :

- LC-MS/MS : For quantification in biological matrices (LOQ < 1 ng/mL) .

- X-ray Crystallography : Resolve stereochemistry using SHELXL (R-factor < 0.05) .

- Solid-State NMR : To study hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cₘₐₓ, t₁/₂) to explain efficacy gaps .

- Receptor Binding Assays : Compare IC₅₀ values across species (e.g., human vs. rodent receptors) .

- Metabolite Identification : Use HR-MS to detect active/inactive metabolites altering in vivo responses .

Q. How can computational methods (e.g., molecular docking, QSAR) be integrated with crystallographic data to predict the binding modes of this compound with neurological targets?

- Methodological Answer :

- Docking Workflow : Align compound structures with PDB templates (e.g., 5-HT₁A receptor) using AutoDock Vina .

- QSAR Models : Train on halogen-substituted pyrrolidines to predict activity cliffs (R² > 0.8) .

- MD Simulations : Validate stability of docked complexes (RMSD < 2.0 Å over 100 ns) .

Q. What role do hydrogen-bonding patterns play in the crystal packing of this compound, and how can graph-set analysis improve polymorph prediction?

- Methodological Answer :

- Graph-Set Notation : Classify motifs (e.g., D(2) for N–H⋯F interactions) using Mercury software .

- Thermal Analysis : DSC/TGA correlate packing efficiency with melting points (±2°C accuracy) .

- Hirshfeld Surfaces : Map intermolecular contacts (e.g., F⋯H vs. C⋯C interactions) to predict stability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methyl group position (3- vs. 4-) on the phenyl ring?

- Methodological Answer :

- Synthetic Analogues : Prepare 3-methyl and 4-methyl derivatives via regioselective Friedel-Crafts alkylation .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases) .

- Steric Maps : Generate 3D electrostatic surfaces (Gaussian) to visualize steric clashes at target sites .

Key Research Gaps and Recommendations

- Target Identification : Use CRISPR screening or proteomics to map off-target interactions .

- Stereochemical Effects : Synthesize enantiomers via chiral HPLC and compare activity (e.g., eudismic ratio) .

- Scalability : Optimize flow chemistry protocols for gram-scale synthesis (yield >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.